Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butylmethylamino group and a 5-ethyl-1,3,4-thiadiazol-2-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiadiazole ring, followed by the introduction of the butylmethylamino group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- include other acetamides with different substituents or thiadiazole derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, or biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
141400-64-8 |
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Molecular Formula |
C11H20N4OS |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H20N4OS/c1-4-6-7-15(3)8-9(16)12-11-14-13-10(5-2)17-11/h4-8H2,1-3H3,(H,12,14,16) |
InChI Key |
PQCCIWPWDMDGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(=O)NC1=NN=C(S1)CC |
Origin of Product |
United States |
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